molecular formula C22H37BrN2O B12772586 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide CAS No. 102207-24-9

1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide

Cat. No.: B12772586
CAS No.: 102207-24-9
M. Wt: 425.4 g/mol
InChI Key: DZGOGGWXZNQIDP-UHFFFAOYSA-M
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Description

1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core substituted with a cyclohexyl group, a p-methoxybenzyl group, and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps:

    Formation of the piperidinium core: This can be achieved by reacting piperidine with methylating agents under controlled conditions.

    Introduction of the cyclohexyl group: Cyclohexylamine can be reacted with the piperidinium core in the presence of suitable catalysts.

    Attachment of the p-methoxybenzyl group: This step involves the reaction of p-methoxybenzyl chloride with the intermediate compound formed in the previous step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Cyclohexylamino)ethyl)-1-methyl-piperidinium bromide
  • 1-(2-(p-Methoxybenzylamino)ethyl)-1-methyl-piperidinium bromide
  • 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-ethyl-piperidinium bromide

Uniqueness

1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclohexyl group and p-methoxybenzyl group can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

102207-24-9

Molecular Formula

C22H37BrN2O

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]cyclohexanamine;bromide

InChI

InChI=1S/C22H37N2O.BrH/c1-24(16-7-4-8-17-24)18-15-23(21-9-5-3-6-10-21)19-20-11-13-22(25-2)14-12-20;/h11-14,21H,3-10,15-19H2,1-2H3;1H/q+1;/p-1

InChI Key

DZGOGGWXZNQIDP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)C3CCCCC3.[Br-]

Origin of Product

United States

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